molecular formula C21H13Cl3N2O2 B2398578 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone CAS No. 400087-12-9

4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone

Cat. No.: B2398578
CAS No.: 400087-12-9
M. Wt: 431.7
InChI Key: KRUGIRKWIJTDCG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a synthetic organic compound that belongs to the class of phthalazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. A common approach might include:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Substitution reactions: Introduction of the chlorophenyl and dichloromethoxyphenyl groups can be carried out through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups that exhibit similar biological activities.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone lies in its specific substitution pattern, which may confer unique biological properties or reactivity compared to other phthalazinone derivatives.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2/c1-28-19-11-18(16(23)10-17(19)24)26-21(27)15-5-3-2-4-14(15)20(25-26)12-6-8-13(22)9-7-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUGIRKWIJTDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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